Cas no 1353966-42-3 (Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester)
![Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1353966-42-3x500.png)
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
- tert-Butyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate
- (R)-tert-Butyl ethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate
- AM93533
- ethyl [1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester
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- インチ: 1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3
- InChIKey: ZRDOOJASGDMATQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N(CC)C1CN(CCO)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- トポロジー分子極性表面積: 53
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM497201-1g |
tert-Butylethyl(1-(2-hydroxyethyl)pyrrolidin-3-yl)carbamate |
1353966-42-3 | 97% | 1g |
$1378 | 2023-01-01 | |
Fluorochem | 083074-500mg |
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester |
1353966-42-3 | 500mg |
£694.00 | 2022-03-01 |
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl esterに関する追加情報
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: A Comprehensive Overview
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, with the CAS number 1353966-42-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxethyl group, and a tert-butyl ester moiety. These structural features contribute to its diverse chemical properties and potential applications in drug development and materials science.
The pyrrolidine ring in this compound is a five-membered cyclic amine, which is known for its stability and ability to participate in various chemical reactions. The presence of the hydroxethyl group introduces hydrophilic properties, enhancing the compound's solubility in polar solvents. Additionally, the tert-butyl ester moiety adds bulk to the molecule, potentially influencing its pharmacokinetic properties such as absorption and distribution.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have explored various synthetic pathways to optimize its production, including multi-step reactions involving nucleophilic substitutions and condensations. The use of advanced spectroscopic techniques, such as NMR and mass spectrometry, has provided detailed insights into its molecular structure and purity.
One of the most promising applications of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester lies in its potential as a precursor for bioactive molecules. Its ability to undergo further functionalization makes it a valuable intermediate in the synthesis of pharmaceutical agents. For instance, modifications to the hydroxethyl group or the tert-butyl ester can lead to derivatives with enhanced bioavailability or selectivity for specific biological targets.
In terms of pharmacological activity, this compound has shown potential in modulating enzyme activity and interacting with cellular signaling pathways. Preclinical studies have demonstrated its ability to inhibit certain kinases, making it a candidate for anti-inflammatory and anti-cancer therapies. However, further research is required to fully understand its mechanism of action and safety profile.
From an environmental perspective, the degradation pathways of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester have been investigated to assess its impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation, producing less complex byproducts that are less harmful to the environment.
In conclusion, Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a versatile compound with significant potential in various scientific domains. Its unique structure, coupled with recent advancements in synthetic methods and pharmacological studies, positions it as an important molecule for future research and development.
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